

# Part 1: Molecular Architecture & Structural Analysis

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## Compound of Interest

Compound Name: Z-Lys(Tos)-Onp

CAS No.: 16879-94-0

Cat. No.: B612856

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The molecule is a tripartite system built upon an L-Lysine scaffold.[1] Understanding the differential stability of these three sectors is critical for experimental design.

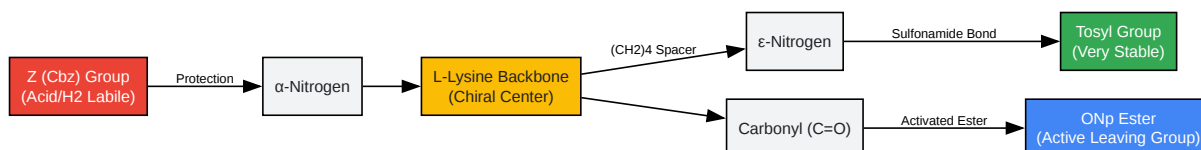
## Structural Decomposition

- The Scaffold (Lysine): The central chiral backbone.
- Sector A (N-Terminus - Z): The Benzyloxycarbonyl group.[2] It shields the -amine, preventing polymerization. It is removed by catalytic hydrogenolysis ( ) or HBr/AcOH.
- Sector B (Side Chain - Tos): The p-Toluenesulfonyl group. It masks the basic -amine. Crucially, it is stable to the conditions used to remove the Z group, allowing for selective N-terminal elongation while the side chain remains protected.
- Sector C (C-Terminus - ONp): The p-Nitrophenyl ester.[1][3] An activated leaving group. It reacts with nucleophiles (amines) to form amides (peptide bonds) but is stable enough for

storage.

## Visualization of Connectivity

The following diagram illustrates the chemical connectivity and the distinct reactivity zones.



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Figure 1: Structural decomposition of **Z-Lys(Tos)-Onp** highlighting protection zones and reactive centers.

## Part 2: Physicochemical Properties[4][5]

CAS Number: 16879-94-0 (Specific to the Tosyl/ONp derivative) Molecular Formula:

Molecular Weight: ~555.60 g/mol

Property	Description	Experimental Implication
Appearance	White to off-white crystalline powder	Yellowing indicates decomposition (release of p-nitrophenol).
Solubility	Soluble in DMF, DMSO, DCM, EtOAc.	Poor solubility in water; requires organic co-solvent for aqueous coupling.
Stability	High (Solid state, -20°C).	Hydrolyzes slowly in moist air; store desiccated.
Reactivity	Moderate (Active Ester).	Slower than OSu esters, allowing better control over side reactions.

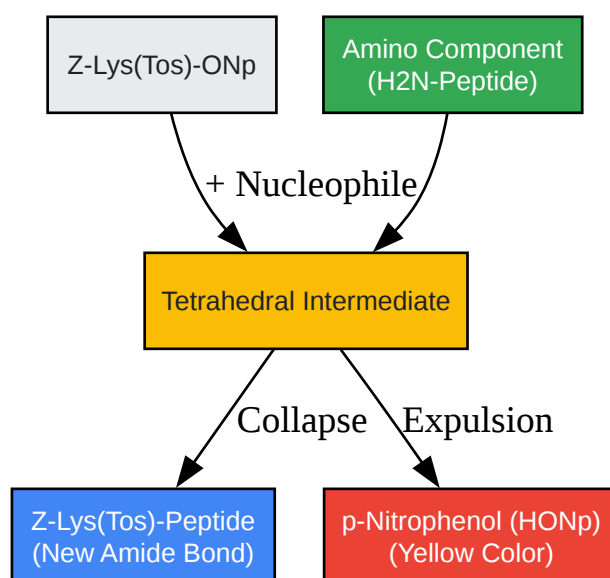
## Part 3: Synthetic Utility & Mechanism

The primary value of **Z-Lys(Tos)-Onp** lies in its aminolysis mechanism. Unlike free acids which require activation (EDC/DCC) that can lead to racemization, the ONp ester is pre-activated.

### The Aminolysis Pathway

When an amine (e.g., the N-terminus of a growing peptide chain) attacks the carbonyl carbon of the ONp ester, a tetrahedral intermediate forms. The p-nitrophenolate anion is then expelled.

Why this matters: The leaving group, p-nitrophenol, is chromogenic (intense yellow in basic solution). This allows for visual or spectrophotometric monitoring of the reaction progress—a "self-validating" system.



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Figure 2: Mechanism of aminolysis showing the release of the chromogenic leaving group.

## Part 4: Experimental Protocols

### Protocol 4.1: Coupling Z-Lys(Tos)-Onp to an Amino Component

Context: This protocol assumes solution-phase synthesis.

## Materials:

- **Z-Lys(Tos)-Onp** (1.1 equivalents relative to amine)
- Amino component (e.g., H-Gly-OEt  
HCl)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Solvent: DMF (Dimethylformamide)[4]

## Step-by-Step Methodology:

- Preparation: Dissolve the amino component (1.0 mmol) in minimal DMF (5-10 mL).
- Neutralization: If the amino component is a salt (e.g., hydrochloride), add exactly 1.0 equivalent of TEA/DIPEA to free the amine. Critical: Do not use excess base yet, as it promotes racemization.
- Addition: Add **Z-Lys(Tos)-Onp** (1.1 mmol) directly to the stirred solution.
- Reaction: Stir at room temperature (20-25°C).
  - Observation: The solution will gradually turn yellow due to the release of p-nitrophenol.
- Monitoring: Monitor via TLC (System: CHCl<sub>3</sub>/MeOH 9:1) or HPLC.[5][6] The disappearance of the ester spot and the appearance of the intense yellow p-nitrophenol spot confirms progress.
- Work-up:
  - Dilute with Ethyl Acetate.
  - Wash sequence: 5% Citric Acid (removes unreacted amine), Water, 5%  
(removes p-nitrophenol and unreacted active ester—Wash until the yellow color is gone), Brine.

- Dry over

and concentrate.

Troubleshooting:

- Reaction too slow? Add a catalyst: 1-Hydroxybenzotriazole (HOBT) can accelerate ONp ester reactions.
- Solution turns yellow instantly? Check your base equivalents; highly basic conditions accelerate hydrolysis over aminolysis.

## Part 5: Quality Control & Safety

### Analytical Expectations

- HPLC: Single peak. Retention time will be significant due to the hydrophobic Tosyl and Z groups.
- NMR (  
  
):
  - 7.0-8.3 ppm: Aromatic protons (Z group, Tosyl group, and ONp group).
  - 2.4 ppm: Singlet for the Methyl group on the Tosyl ring.
  - 5.0 ppm: Benzylic methylene of the Z group.

### Safety Profile

- Sensitizer: Active esters are potent acylating agents. They can acylate proteins in the skin, leading to sensitization. Handle with gloves in a fume hood.
- Tosyl Toxicity: Sulfonamides can cause allergic reactions in sensitive individuals.

### References

- Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. *Nature*, 175, 685. [Link](#)

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- To cite this document: BenchChem. [Part 1: Molecular Architecture & Structural Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612856/docs#part-1-molecular-architecture-structural-analysis]

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